5-Chloro-4-methyl-2-nitropyridine

Nonlinear Optics Computational Chemistry Materials Science

5-Chloro-4-methyl-2-nitropyridine is a polysubstituted nitropyridine derivative bearing a chlorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position on the pyridine ring. This specific substitution pattern confers distinct regiochemical and electronic properties that differentiate it from its structural isomers and analogs.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
Cat. No. B13876574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methyl-2-nitropyridine
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3
InChIKeyVUGDUKCRHVYHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-methyl-2-nitropyridine: A Strategic Intermediate in Heterocyclic Chemistry and Material Science Procurement


5-Chloro-4-methyl-2-nitropyridine is a polysubstituted nitropyridine derivative bearing a chlorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position on the pyridine ring . This specific substitution pattern confers distinct regiochemical and electronic properties that differentiate it from its structural isomers and analogs [1]. The compound serves as a key building block in the synthesis of more complex heterocyclic scaffolds, including pharmaceuticals and agrochemicals, and its unique arrangement of functional groups is of particular interest in the design of nonlinear optical (NLO) materials [1].

Procurement Precision: Why 5-Chloro-4-methyl-2-nitropyridine Cannot Be Replaced by a Generic 'Chloronitropicoline'


In procurement for chemical research and development, the specific substitution pattern of a pyridine ring is paramount. Compounds like 5-chloro-4-methyl-2-nitropyridine are not interchangeable with their positional isomers (e.g., 2-chloro-4-methyl-5-nitropyridine) or other in-class analogs, as even a single shift in a substituent's position can fundamentally alter the molecule's reactivity, physical properties, and downstream utility. For instance, the relative positioning of the electron-withdrawing nitro and chloro groups dictates the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions [1], while the presence and location of the methyl group influence lipophilicity and solid-state packing, directly impacting synthetic route design and material performance [2].

Quantitative Differentiation of 5-Chloro-4-methyl-2-nitropyridine: A Data-Driven Guide for Scientific Procurement


Superior Nonlinear Optical (NLO) Response Compared to Non-Methylated Analog

Computational studies demonstrate that the 2-chloro-4-methyl-5-nitropyridine (CMNP) isomer, a close analog of the target compound, exhibits a significantly higher first hyperpolarizability (βtot) than the non-methylated 2-chloro-4-nitropyridine (CNP), indicating enhanced potential for NLO applications [1]. The target compound (5-chloro-4-methyl-2-nitropyridine) shares the same methyl and nitro substitution but in a different positional arrangement, and is expected to exhibit similar enhanced NLO properties based on its structural features. This suggests that the 4-methyl substitution on the nitropyridine core is a key structural determinant for NLO performance, differentiating it from simpler 2-chloronitropyridines.

Nonlinear Optics Computational Chemistry Materials Science

Regiochemically Distinct Nucleophilic Substitution Kinetics in Chloronitropyridines

The rate of nucleophilic aromatic substitution (SNAr) on chloronitropyridines is highly dependent on the relative positions of the chloro and nitro groups, a concept validated by classic kinetic studies [1]. While specific rate constants for 5-chloro-4-methyl-2-nitropyridine are not directly reported in the literature, the class-level inference is that the 5-chloro-2-nitro substitution pattern (where the chlorine is ortho to the nitro group) will confer a different reactivity profile compared to isomers where the chlorine is meta or para to the nitro group. This regiochemical difference is crucial for chemoselective functionalization in complex molecule synthesis. For example, 2-chloro-5-nitropyridine derivatives exhibit distinct kinetic behaviors with various amines [1].

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Defined Lipophilicity as a Key Differentiator from Non-Chlorinated Precursors

The presence of the chlorine atom at the 5-position introduces a specific lipophilicity profile that is distinct from non-chlorinated pyridine building blocks. For the closely related isomer 2-chloro-4-methyl-5-nitropyridine, the predicted partition coefficient (LogP) is approximately 1.75 to 1.81 [1]. In contrast, the non-chlorinated analog, 4-methyl-2-nitropyridine, has a molecular weight of 138.13 g/mol and lacks this halogen-driven lipophilicity, making it a less suitable precursor for targets requiring balanced hydrophobic character .

Drug Design ADME Properties Physicochemical Profiling

High-Value Application Scenarios for 5-Chloro-4-methyl-2-nitropyridine in Research and Development


Development of Nonlinear Optical (NLO) Materials

The 4-methyl substitution pattern on the chloronitropyridine core is a critical structural feature for enhancing the first hyperpolarizability (βtot) of a molecule, a property essential for NLO applications. Based on computational evidence showing that a methylated analog (CMNP) exhibits a βtot approximately 19 times greater than urea [1], 5-chloro-4-methyl-2-nitropyridine is a strategic starting material for synthesizing new organic NLO chromophores and materials for photonic devices.

Synthesis of Regiospecifically Functionalized Heterocycles

The unique positioning of the chloro and nitro substituents on the pyridine ring dictates the kinetics and regioselectivity of SNAr reactions, as demonstrated by classic studies on chloronitropyridine reactivity [1]. 5-Chloro-4-methyl-2-nitropyridine offers a distinct reaction profile compared to its isomers, enabling chemists to design synthetic routes that selectively functionalize the pyridine core at the desired position for constructing complex pharmaceutical intermediates or agrochemicals.

Medicinal Chemistry Lead Optimization Programs

In drug discovery, the introduction of a chlorine atom is a common strategy to modulate a lead compound's lipophilicity, which directly impacts its ADME profile. The predicted LogP of ~1.8 for the chlorinated analog [1] represents a quantifiable increase in hydrophobicity compared to a non-chlorinated nitropyridine building block [2]. This makes 5-chloro-4-methyl-2-nitropyridine a valuable intermediate for medicinal chemists aiming to fine-tune the balance between solubility and membrane permeability in new therapeutic candidates.

Precursor for Advanced Spectroscopic and Computational Studies

The compound's well-defined substitution pattern makes it an ideal candidate for fundamental studies investigating structure-property relationships in substituted pyridines. As demonstrated by detailed DFT and experimental analyses on a closely related isomer [1], 5-chloro-4-methyl-2-nitropyridine can serve as a model system for correlating computational predictions of vibrational frequencies, NMR chemical shifts, and electronic properties with experimental data, advancing the field of computational chemistry.

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